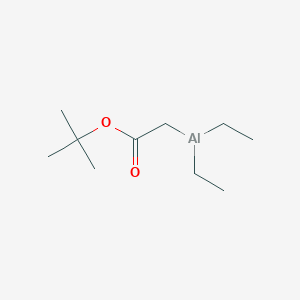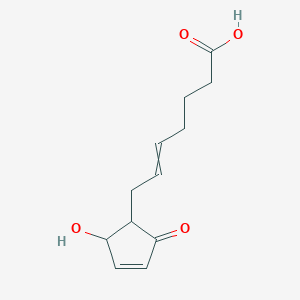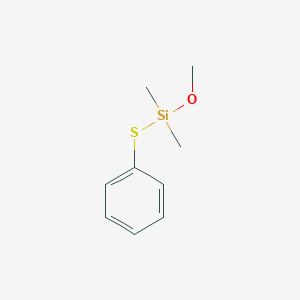
3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an ester functional group derived from 2-methylprop-2-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate typically involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with 2-methylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ketonaphthalen-2-yl 2-methylprop-2-enoate.
Reduction: 3-Hydroxynaphthalen-2-yl 2-methylpropan-2-ol.
Substitution: 3-Halonaphthalen-2-yl 2-methylprop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound to investigate the interactions between hydroxyl and ester functional groups in biological systems.
Medicine: The compound has potential applications in drug delivery systems. Its ester functional group can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the materials science industry, this compound can be used as a monomer in the production of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate depends on its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its role in drug delivery systems, where the compound acts as a prodrug that releases the active ingredient upon enzymatic cleavage.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxynaphthalen-2-yl 2-methylpropanoate: Similar structure but with a saturated propanoate ester group.
3-Hydroxynaphthalen-2-yl 2-methylbut-2-enoate: Similar structure but with a longer alkyl chain in the ester group.
3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: 3-Hydroxynaphthalen-2-yl 2-methylprop-2-enoate is unique due to its combination of a hydroxyl group and an ester derived from 2-methylprop-2-enoic acid. This combination imparts specific reactivity and properties that are not observed in its analogs. For example, the presence of the double bond in the ester group allows for additional reactions such as polymerization, which is not possible with the saturated ester analogs.
Eigenschaften
CAS-Nummer |
58167-73-0 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(3-hydroxynaphthalen-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H12O3/c1-9(2)14(16)17-13-8-11-6-4-3-5-10(11)7-12(13)15/h3-8,15H,1H2,2H3 |
InChI-Schlüssel |
AJTXWTPHVAHMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)









